3-Chloronaphthalen-1-amine;hydrochloride
Description
Significance of Naphthalene (B1677914) Derivatives in Chemical Science
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental platform for a vast array of derivatives that exhibit significant biological activities and material properties. In medicinal chemistry, the naphthalene scaffold is present in numerous FDA-approved drugs, including nafcillin, terbinafine, propranolol, and naproxen. Its derivatives are extensively explored for a wide spectrum of pharmacological applications, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others. The versatility of the naphthalene ring allows for structural modifications that can fine-tune the therapeutic effects of molecules, making it a privileged structure in drug discovery.
Overview of Halogenated Naphthalenamines in Synthetic Pathways
The introduction of halogen atoms onto the naphthalenamine framework dramatically influences the molecule's reactivity and properties, rendering halogenated naphthalenamines crucial intermediates in organic synthesis. Halogens, being electronegative, can alter the electron density of the aromatic system, thereby directing the regioselectivity of subsequent reactions. Furthermore, halogen substituents, particularly chlorine and bromine, serve as excellent leaving groups in nucleophilic substitution reactions and are key functionalities for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This reactivity allows for the construction of complex molecular architectures from relatively simple halogenated precursors. The strategic placement of a halogen on the naphthalenamine structure provides a versatile handle for chemists to introduce a wide variety of other functional groups, thereby enabling the synthesis of diverse chemical libraries for screening and development.
Research Landscape of 3-Chloronaphthalen-1-amine and Related Structural Motifs
3-Chloronaphthalen-1-amine, particularly in its more stable hydrochloride salt form, is a specific example of a halogenated naphthalenamine that serves as a valuable intermediate in synthetic organic chemistry. While research on this specific molecule is focused, its utility is demonstrated in the construction of more complex, functional heterocyclic systems.
Recent studies have highlighted the role of 3-chloronaphthalen-1-amine as a key starting material in the synthesis of novel chlorinated quinoline (B57606) and benzoquinoline derivatives. escholarship.orgrsc.org Quinolines are themselves a significant class of compounds known for their broad biological activities. escholarship.org In one reported synthetic approach, 3-chloronaphthalen-1-amine is reacted with a substituted benzaldehyde (B42025) to form an imine in situ. This intermediate then undergoes a Povarov reaction, a type of aza-Diels-Alder [4+2]-cycloaddition, with an electron-rich dienophile like an alkyne. escholarship.orgrsc.org This methodology provides a direct route to complex, chlorinated polycyclic aromatic structures that are of interest for materials science and medicinal chemistry. escholarship.org The presence of the chlorine atom on the naphthalene moiety is retained in the final product, offering a site for further functionalization or influencing the final molecule's electronic properties. escholarship.orgrsc.org
The synthesis of the 3-chloronaphthalen-1-amine precursor itself can be achieved from multi-substituted naphthalene derivatives. For example, a Zn-mediated reduction reaction can be used to simultaneously reduce a nitro group to an amine and remove an iodo group from a 2-chloro-1-iodo-4-nitronaphthalene precursor, yielding 3-chloronaphthalen-1-amine. rsc.org This highlights its position as an accessible and synthetically useful building block. The research demonstrates that this compound and its structural motifs are integral to synthetic strategies aimed at producing complex, functional molecules. escholarship.orgrsc.org
Data Tables
Physicochemical Properties of 3-Chloronaphthalen-1-amine Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 858018-99-2 |
| Molecular Formula | C₁₀H₈ClN · HCl or C₁₀H₉Cl₂N |
| Molecular Weight | 214.09 g/mol |
| IUPAC Name | 3-chloronaphthalen-1-amine;hydrochloride |
| Melting Point | 218-219 °C sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
Application in Synthesis: Aza-Diels-Alder Reaction
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 3-Chloronaphthalen-1-amine | 4-Octylbenzaldehyde | Imine formation | Imine (in situ) | rsc.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCVHXAJJARGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloronaphthalen 1 Amine and Its Corresponding Hydrochloride Salt
Precursor Synthesis and Functionalization Strategies towards the Naphthalene (B1677914) Core
Building the target molecule often begins with the synthesis of appropriately substituted naphthalene precursors. This involves separate, regioselective reactions to install the chlorine and amine groups at the desired C-3 and C-1 positions, respectively.
Approaches to Introduce Chlorine Substituents on Naphthalene Systems
The introduction of chlorine onto a naphthalene ring is a key step that can be accomplished through various electrophilic chlorination methods. The regioselectivity of the chlorination is highly dependent on the reaction conditions, the catalyst employed, and the presence of other substituents on the naphthalene core.
Direct chlorination of molten naphthalene with chlorine gas is a common industrial method. The reaction temperature is carefully controlled, often kept just above the melting point of the reaction mixture, to manage the degree of chlorination. google.com The use of catalysts is crucial for facilitating the substitution reaction. Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are effective ring chlorination catalysts. google.com In some processes, the addition of the catalyst is delayed until an initial amount of chlorine has been absorbed, which can help prevent the formation of tar-like byproducts. google.com
More recent studies have investigated various metal chlorides for their catalytic activity in naphthalene chlorination. In screening studies, Copper(II) chloride (CuCl₂) has shown high activity for electrophilic chlorination of naphthalene at temperatures between 200–350 °C. nih.govresearchgate.net Iron chlorides (FeCl₂ and FeCl₃) are also active, particularly at lower temperatures (200–250 °C). nih.govresearchgate.net These reactions are believed to proceed through dechlorination-oxychlorination cycles of the metal species, leading to a selective chlorination pattern, primarily at the 1 and 4 positions of the unsubstituted naphthalene. nih.gov Achieving 3-chloro substitution on an unsubstituted naphthalene ring via direct electrophilic chlorination is challenging due to the inherent electronic properties of the naphthalene system, which favor substitution at the C-1 (alpha) position. Therefore, this strategy is more viable when starting with a naphthalene precursor that has a directing group at the C-1 position, which would direct the incoming electrophile (chlorine) to other positions on the ring.
Table 1: Catalysts and Conditions for Naphthalene Chlorination
| Catalyst/Reagent | Conditions | Key Findings |
| Chlorine Gas / Lewis Acids (e.g., FeCl₃) | Molten naphthalene, controlled temperature | Standard method for producing chloronaphthalenes; catalyst addition timing can reduce tar formation. google.com |
| Copper(II) Chloride (CuCl₂) | 200–350 °C | High activity for chlorination; acts as a strong chlorinating agent. nih.govresearchgate.net |
| Iron (II/III) Chlorides (FeCl₂, FeCl₃) | 200–250 °C | Highly active in this temperature range. nih.govresearchgate.net |
| Paraformaldehyde / HCl / H₃PO₄ | Acetic acid solvent | Used for chloromethylation to produce 1-chloromethylnaphthalene, a related functionalization. orgsyn.org |
Methodologies for Amination at the Naphthalene C-1 Position
The introduction of an amino group at the C-1 position of naphthalene is favored kinetically in electrophilic aromatic substitution reactions. This preference is explained by the greater resonance stabilization of the carbocation intermediate formed during attack at the C-1 (alpha) position compared to the C-2 (beta) position. study.com The intermediate for C-1 substitution has more resonance structures that preserve the aromaticity of the second benzene ring. study.com
A classic and widely used method for introducing an amine group is the nitration of naphthalene followed by reduction. Nitration with a mixture of nitric acid and sulfuric acid predominantly yields 1-nitronaphthalene. The nitro group can then be reduced to the corresponding 1-aminonaphthalene using various reducing agents, such as iron or tin in the presence of hydrochloric acid, or through catalytic hydrogenation.
More direct methods for C-H amination have also been developed. One-step catalytic amination of naphthalene to naphthylamine can be achieved using vanadium-based catalysts under relatively mild conditions. rsc.org Mechanistic studies suggest that V=O bonds on the catalyst surface are the active sites for the reaction. rsc.org Furthermore, photocatalytic methods have emerged that allow for the C-H amination of arenes, including naphthalene, with aromatic N-heterocyclic radicals, offering a modern approach to forming C-N bonds. acs.org For 1-naphthylamine derivatives, silver(I)-catalyzed C-H amination at the C-4 position with azodicarboxylates has been reported, demonstrating the ongoing development in regioselective amination strategies. mdpi.com
Direct Synthesis Routes for 3-Chloronaphthalen-1-amine
These routes involve forming the C-N bond on a naphthalene ring that already contains the chlorine substituent at the C-3 position, or vice-versa. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach.
Palladium-Catalyzed C-N Coupling Reactions in Halonaphthalene Amination
Palladium-catalyzed amination, commonly known as the Buchwald-Hartwig amination, is a powerful and versatile method for constructing C-N bonds. youtube.com This reaction allows for the coupling of aryl halides or pseudohalides with a wide range of amines. nih.govresearchgate.net The synthesis of 3-Chloronaphthalen-1-amine could be envisioned by coupling 1,3-dichloronaphthalene or 3-chloro-1-halonaphthalene with an ammonia source.
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. youtube.com The development of specialized phosphine ligands has been critical to the success of these reactions, enabling the coupling of a broad scope of substrates under milder conditions. researchgate.net Recently, the development of a new dialkyl biheteroaryl phosphine ligand, KPhos, has enabled the palladium-catalyzed amination of aryl chlorides and bromides with aqueous ammonia and a hydroxide base, which represents a more practical and cost-effective ammonia source. nih.govberkeley.edu
Table 2: Key Components in Palladium-Catalyzed Amination
| Component | Role | Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes catalyst, facilitates key steps | Biarylphosphines (e.g., XPhos, SPhos), KPhos, DPPF nih.govacs.org |
| Base | Deprotonates the amine | Sodium tert-butoxide (NaOtBu), Potassium hydroxide (KOH) nih.govacs.org |
| Amine Source | Nitrogen nucleophile | Ammonia (aqueous or in organic solvents), primary/secondary amines nih.govnih.gov |
| Substrate | Aryl electrophile | Aryl chlorides, bromides, triflates nih.govnih.gov |
Diazotization-Based Syntheses of Halonaphthalenamines
Diazotization provides a classic route to substituted aromatic compounds by converting a primary aromatic amine into a diazonium salt. organic-chemistry.org This reactive intermediate can then be replaced by a variety of substituents, including halogens, in what is known as the Sandmeyer reaction. organic-chemistry.org
To synthesize a halonaphthalenamine, one could start with a naphthalenediamine precursor. For example, if naphthalene-1,3-diamine were available, one of the amino groups could be selectively diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt could then be treated with a copper(I) chloride solution to introduce the chlorine atom at that position, leaving the second amino group intact.
A related strategy involves starting with a different substituted naphthalene. For instance, a synthesis of 1-amino-8-chloronaphthalene begins with naphthalene-1,8-diamine, which is first converted to a stable triazine intermediate through a diazotization-type reaction. guidechem.com This triazine is then treated with hydrochloric acid and copper to yield the final product. guidechem.com This highlights how diazotization chemistry can be employed in multi-step sequences to achieve the desired substitution pattern on the naphthalene ring.
Formation of 3-Chloronaphthalen-1-amine Hydrochloride
The conversion of the free base, 3-Chloronaphthalen-1-amine, into its hydrochloride salt is a critical step for purification, stabilization, and handling of the compound. This transformation is achieved through a controlled acidification process.
Acidification and Salt Formation Processes in Amine Chemistry
The formation of an amine hydrochloride salt is a classic acid-base reaction. Amines, including aromatic amines like 3-Chloronaphthalen-1-amine, possess a lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic. libretexts.orgmsu.edu When an amine is treated with an acid, such as hydrogen chloride (HCl), the lone pair on the nitrogen atom accepts a proton (H+) from the acid.
This protonation of the amino group results in the formation of an ammonium salt; in this case, 3-chloronaphthalen-1-ammonium chloride. libretexts.org The reaction involves the formation of a charge-assisted hydrogen bond between the newly formed ammonium cation (R-NH3+) and the chloride anion (Cl-). acs.org This ionic bond is the basis of the salt's structure. The general equilibrium for this reaction is shown below:
R-NH₂ (Amine) + HCl (Acid) ⇌ R-NH₃⁺Cl⁻ (Ammonium Salt)
The strength of the amine as a base and the concentration of the acid influence the position of this equilibrium. gdut.edu.cn The process is typically straightforward: the amine is dissolved in a suitable organic solvent, and a solution of hydrogen chloride (either aqueous or anhydrous in an organic solvent) is added. googleapis.comgoogle.com The choice of solvent is crucial to facilitate the reaction and subsequent isolation of the salt.
Crystallization and Isolation Techniques for Hydrochloride Salts
Once the salt formation is complete, the next step is to isolate the solid 3-Chloronaphthalen-1-amine hydrochloride from the reaction mixture. This is typically achieved through crystallization. Several techniques can be employed to induce crystallization:
Cooling: Decreasing the temperature of the solution reduces the solubility of the salt, often leading to the formation of crystals.
Evaporation: Slow evaporation of the solvent can concentrate the solution, leading to supersaturation and subsequent crystallization. researchgate.net
The choice of method depends on the solubility characteristics of the specific hydrochloride salt and the solvent system used. After crystallization, the solid product is collected by filtration, washed with a small amount of cold solvent to remove impurities, and then dried, often under vacuum, to remove any residual solvent. environmentclearance.nic.in
Table 1: General Parameters for Amine Hydrochloride Salt Crystallization
| Parameter | Description | Common Techniques |
| Solvent System | The primary solvent dissolves the amine, while the anti-solvent induces precipitation of the salt. | Alcohols (e.g., ethanol, isopropanol), Ethers (e.g., diethyl ether), Hydrocarbons (e.g., hexane) |
| Temperature | Lower temperatures generally decrease the solubility of the salt, promoting crystallization. | Cooling in an ice bath or refrigeration. |
| Acid Addition | The rate and type of acid addition can influence crystal size and purity. | Gaseous HCl, HCl in an organic solvent (e.g., ether, dioxane), or concentrated aqueous HCl. googleapis.com |
| Isolation | The process of separating the solid salt from the liquid mother liquor. | Vacuum filtration is the most common method. |
Green Chemistry Principles in the Synthesis of Halogenated Naphthalenamines
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsciencehistory.org These principles are increasingly being applied to the synthesis of aromatic amines to enhance safety and sustainability.
Solvent-Free or Environmentally Benign Solvent Approaches
A key focus of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. nih.gov For the synthesis of compounds like halogenated naphthalenamines, several greener approaches are being explored:
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) can significantly reduce waste. These reactions are often facilitated by microwave irradiation or ultrasound, which can accelerate reaction rates and improve yields. jocpr.comscispace.com For example, solvent-free syntheses of propargylamines, another class of amine compounds, have been effectively carried out using microwave assistance or catalysts like Zn(OTf)2. nih.govorganic-chemistry.org
Use of Greener Solvents: When a solvent is necessary, environmentally benign alternatives are preferred. Water is an ideal green solvent, though the low aqueous solubility of many organic reactants can be a challenge. novartis.com Supercritical fluids (like CO2) and ionic liquids are also being investigated as alternative reaction media.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is a valuable tool for green chemistry. It often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods, sometimes under solvent-free conditions. jocpr.comscispace.com
Atom Economy and Efficiency Considerations
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The goal is to design synthetic routes where the maximum number of atoms from the starting materials end up in the product, minimizing the generation of waste byproducts. nih.gov
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy are inherently "greener." jocpr.com
Addition Reactions: These reactions are considered highly atom-economical as they involve the combination of two or more molecules to form a single, larger molecule with no other products formed (100% atom economy).
Rearrangement Reactions: Isomerizations and rearrangements also have 100% atom economy as all atoms of the starting material are present in the product. jocpr.com
Substitution and Elimination Reactions: Many traditional synthetic methods involve substitution or elimination reactions, which inherently generate byproducts and thus have lower atom economy. nih.gov
In the context of synthesizing halogenated naphthalenamines, choosing a synthetic pathway that favors addition or catalytic reactions over multi-step processes involving stoichiometric reagents and generating significant waste is a key consideration for improving the process's green credentials. rsc.orgresearchgate.net For instance, a direct catalytic amination of a naphthalene precursor would be superior in atom economy to a traditional nitration-reduction sequence, which generates significant inorganic waste. rsc.org
Table 2: Comparison of Reaction Types by Atom Economy
| Reaction Type | Description | Atom Economy | Green Chemistry Relevance |
| Addition | Reactants combine to form a single product. | 100% | Highly desirable; no waste generated. |
| Rearrangement | A molecule rearranges to form an isomer. | 100% | Highly desirable; no atoms are lost. |
| Substitution | A functional group is replaced by another. | < 100% | Less desirable; generates byproducts. |
| Elimination | A small molecule is removed from a larger one. | < 100% | Less desirable; generates byproducts. |
Chemical Reactivity and Transformational Studies of 3 Chloronaphthalen 1 Amine
Reactions Involving the Primary Amine Functional Group
The primary amine group in 3-Chloronaphthalen-1-amine is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, condensation, and diazotization reactions.
The lone pair of electrons on the nitrogen atom of the primary amine in 3-Chloronaphthalen-1-amine makes it nucleophilic and thus reactive towards electrophiles. This reactivity is central to acylation, alkylation, and arylation reactions.
Acylation of the primary amine is a common transformation that can be readily achieved using acylating agents such as acid chlorides or anhydrides. For instance, the reaction with acetic anhydride in a suitable solvent can yield N-(3-chloro-1-naphthyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 3-Chloronaphthalen-1-amine | Acetic anhydride | N-(3-chloro-1-naphthyl)acetamide | Base (e.g., pyridine or triethylamine), room temperature |
| 3-Chloronaphthalen-1-amine | Benzoyl chloride | N-(3-chloro-1-naphthyl)benzamide | Base (e.g., pyridine or NaOH), room temperature |
Alkylation of 3-Chloronaphthalen-1-amine with alkyl halides can proceed via nucleophilic substitution. However, the primary amine can undergo multiple alkylations, leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt libretexts.orgwikipedia.orgucalgary.ca. Controlling the stoichiometry of the reactants is crucial to favor the desired product. The reaction of an amine with an alkyl halide is a classic example of a nucleophilic substitution reaction wikipedia.orgucalgary.ca.
Arylation of the primary amine to form a secondary amine with an additional aryl group can be accomplished through methods like the Ullmann condensation organic-chemistry.orgwikipedia.org. This reaction typically involves the coupling of the amine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures organic-chemistry.orgwikipedia.org.
| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Catalyst |
| 3-Chloronaphthalen-1-amine | Iodobenzene | N-phenyl-3-chloronaphthalen-1-amine | Ullmann Condensation | Copper salt (e.g., CuI) |
| 3-Chloronaphthalen-1-amine | Bromobenzene | N-phenyl-3-chloronaphthalen-1-amine | Ullmann Condensation | Copper salt (e.g., CuI) |
Primary amines, such as 3-Chloronaphthalen-1-amine, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases ijfmr.comjetir.orgcore.ac.uk. This reaction is typically acid-catalyzed and involves the elimination of a water molecule ijfmr.com. The formation of the C=N double bond is a key feature of this transformation.
The reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. These imine derivatives can be important intermediates in various organic syntheses.
| 3-Chloronaphthalen-1-amine Reactant | Carbonyl Reactant | Product (Imine) |
| 3-Chloronaphthalen-1-amine | Benzaldehyde (B42025) | N-(3-chloronaphthalen-1-yl)-1-phenylmethanimine |
| 3-Chloronaphthalen-1-amine | Acetone | N-(3-chloronaphthalen-1-yl)propan-2-imine |
| 3-Chloronaphthalen-1-amine | Cyclohexanone | 1-(3-chloronaphthalen-1-ylimino)cyclohexane |
The primary aromatic amine group of 3-Chloronaphthalen-1-amine can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. The resulting 3-chloro-1-naphthalenediazonium chloride is a versatile intermediate.
This diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile wikipedia.orgnih.gov. This provides a powerful method for introducing a range of functional groups onto the naphthalene (B1677914) ring that would be difficult to achieve by other means. For example, treatment of the diazonium salt with copper(I) chloride can yield 1,3-dichloronaphthalene.
| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product | Reaction Type |
| 3-Chloronaphthalen-1-amine | NaNO₂, HCl (aq) | 3-chloro-1-naphthalenediazonium chloride | CuCl | 1,3-Dichloronaphthalene | Sandmeyer Reaction |
| 3-Chloronaphthalen-1-amine | NaNO₂, HBr (aq) | 3-chloro-1-naphthalenediazonium bromide | CuBr | 1-Bromo-3-chloronaphthalene | Sandmeyer Reaction |
| 3-Chloronaphthalen-1-amine | NaNO₂, H₂SO₄ (aq) | 3-chloro-1-naphthalenediazonium hydrogen sulfate | CuCN | 3-Chloro-1-cyanonaphthalene | Sandmeyer Reaction |
Reactions Involving the Chloro Substituent
The chloro substituent on the naphthalene ring of 3-Chloronaphthalen-1-amine is generally unreactive towards nucleophilic attack under normal conditions. However, its reactivity can be enhanced in specific reactions such as nucleophilic aromatic substitution under forcing conditions or through metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) of the chloro group in 3-Chloronaphthalen-1-amine is challenging due to the electron-rich nature of the naphthalene ring system. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 3-Chloronaphthalen-1-amine, the amino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack.
However, under harsh reaction conditions, such as high temperatures and pressures, or with very strong nucleophiles, substitution of the chloro group may be possible. The success of such reactions would also depend on whether the amino group is protected, as it can also act as a nucleophile.
The chloro substituent of 3-Chloronaphthalen-1-amine can participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. However, the presence of the primary amine can interfere with the catalytic cycle. Therefore, it is often necessary to protect the amine group, for example, by converting it to an amide, before carrying out the cross-coupling reaction.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide snnu.edu.cnresearchgate.net. After protection of the amino group, the resulting N-acylated 3-chloro-1-naphthylamine can be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide organic-chemistry.orgwikipedia.orglibretexts.org. Similar to the Suzuki coupling, the amino group of 3-Chloronaphthalen-1-amine would likely need to be protected before subjecting the compound to Sonogashira coupling conditions. The protected compound could then be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base organic-chemistry.orgwikipedia.orglibretexts.org.
| Protected Substrate | Coupling Partner | Product Type | Reaction Type | Catalyst System |
| N-(3-chloro-1-naphthyl)acetamide | Phenylboronic acid | N-(3-phenyl-1-naphthyl)acetamide | Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |
| N-(3-chloro-1-naphthyl)acetamide | Phenylacetylene | N-(3-(phenylethynyl)-1-naphthyl)acetamide | Sonogashira Coupling | Palladium catalyst, Copper(I) salt, Base |
Reductive Dehalogenation Strategies
Reductive dehalogenation is a crucial transformation for aryl halides, often employed to remove halogen atoms and introduce hydrogen, which can be useful in organic synthesis and for detoxification of halogenated compounds. For 3-Chloronaphthalen-1-amine, the removal of the chlorine atom would yield 1-naphthylamine. This process typically involves the use of a catalyst and a hydride source.
Palladium-catalyzed hydrodehalogenation is a widely utilized and effective method for the reduction of aryl chlorides. rsc.orgresearchgate.net These reactions are often conducted under mild conditions and show tolerance to a variety of functional groups, including amines. researchgate.net The general mechanism involves the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by a step where a hydride displaces the halide on the metal center, and finally, reductive elimination to yield the dehalogenated arene and regenerate the catalyst.
Common hydride sources for these reactions include:
Ethanol: Can serve as a mild and readily available hydride donor in the presence of a base. rsc.org
Sodium borohydride (NaBH₄) or Sodium hypophosphite (NaH₂PO₂): These are more potent reducing agents that can be used for more recalcitrant aryl chlorides. organic-chemistry.org
Hydrogen gas (H₂): Catalytic hydrogenation using palladium on carbon (Pd/C) is a classic and efficient method for dehalogenation. organic-chemistry.org
The presence of the amino group in 3-Chloronaphthalen-1-amine is expected to be compatible with many of these catalytic systems. The selection of the specific catalyst, ligand, and hydride source would be critical to optimize the reaction yield and prevent side reactions.
Table 1: Examples of Catalytic Systems for Reductive Dehalogenation of Aryl Chlorides
| Catalyst System | Hydride Source | Substrate Example | Product | Yield (%) |
|---|---|---|---|---|
| Palladium complex with YPhos ligand | Ethanol | Polychlorinated biphenyls | Dechlorinated biphenyls | High |
| Palladium on carbon (10%) | H₂ | 4-Bromo-2-nitrobenzoic acid | 2-Nitrobenzoic acid | 92 |
This table presents examples of reductive dehalogenation for various aryl halides to illustrate the general strategies that could be applied to 3-Chloronaphthalen-1-amine.
Reactions Involving the Naphthalene Aromatic System
The reactivity of the naphthalene ring in 3-Chloronaphthalen-1-amine is governed by the electronic effects of the amino and chloro substituents. The naphthalene system itself is more reactive towards electrophilic substitution than benzene, and substitution patterns are highly dependent on the positions of existing groups.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. masterorganicchemistry.comwikipedia.org The regioselectivity of such reactions on a substituted naphthalene ring is determined by the directing effects of the substituents. vanderbilt.eduyoutube.com
In 3-Chloronaphthalen-1-amine:
The amino group (-NH₂) at the C1 position is a powerful activating group and is ortho, para-directing. It strongly donates electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during electrophilic attack. youtube.com The ortho positions are C2 and C8, and the para position is C4.
The chloro group (-Cl) at the C3 position is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. youtube.com The ortho positions are C2 and C4.
Attack at C4: This position is para to the activating amino group and ortho to the deactivating chloro group. This is a likely site for substitution.
Attack at C2: This position is ortho to both the amino and chloro groups. While electronically activated, this position may experience some steric hindrance from the adjacent amino group.
Thus, a mixture of 2- and 4-substituted products would be expected, with the 4-substituted product potentially being the major isomer due to reduced steric hindrance.
Table 2: General Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -NH₂, -OH, -OR | Strongly Activating | ortho, para |
| -Alkyl | Activating | ortho, para |
| -Cl, -Br, -I | Deactivating | ortho, para |
Ring Functionalization and Derivatization Adjacent to Existing Substituents
Functionalization of the naphthalene ring adjacent to the existing substituents, specifically at the C2 and C4 positions, would likely proceed through electrophilic aromatic substitution as discussed above. The choice of electrophile would determine the nature of the new functional group. For example:
Halogenation: Using reagents like Br₂ or Cl₂ with a Lewis acid catalyst would introduce another halogen atom, likely at the C4 position.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂).
Sulfonation: Treatment with fuming sulfuric acid would add a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation: These reactions would introduce alkyl or acyl groups, respectively, although the presence of the amino group can complicate these reactions by reacting with the Lewis acid catalyst. Protection of the amino group may be necessary.
Direct C-H functionalization strategies have also been developed for naphthalene derivatives, often employing transition metal catalysts to achieve regioselectivity that may not be possible through classical electrophilic substitution. researchgate.netresearchgate.net However, specific applications of these methods to 3-Chloronaphthalen-1-amine are not documented in the provided search results.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization of 3-Chloronaphthalen-1-amine is a key strategy to enhance its properties for analysis or to prepare it for further synthetic transformations. The primary amino group is the most common site for derivatization.
Formation of Stable Derivatives for Spectroscopic Characterization
Primary aromatic amines often have weak chromophores or may not be fluorescent, making their detection and quantification by UV-Vis or fluorescence spectroscopy challenging. Derivatization with reagents that introduce a highly conjugated or fluorescent moiety can significantly improve their detectability.
Common derivatizing agents for amines include:
Dansyl chloride: Reacts with primary amines to form highly fluorescent sulfonamide derivatives. nih.gov
Fluorescamine and o-Phthalaldehyde (OPA): These reagents react with primary amines to produce fluorescent products. nih.govresearchgate.net
Reagents introducing a chromophore: Derivatization to form azomethines (Schiff bases) by reaction with aldehydes can shift the UV-Vis absorption to longer wavelengths, which can be useful for colorimetric analysis. mdpi.com
The formation of these derivatives allows for highly sensitive detection and quantification, which is crucial in trace analysis.
Table 3: Examples of Derivatizing Agents for Spectroscopic Enhancement of Amines
| Derivatizing Agent | Functional Group Targeted | Properties of Derivative | Spectroscopic Technique |
|---|---|---|---|
| Dansyl chloride | Primary and secondary amines | Highly fluorescent | Fluorescence Spectroscopy |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescent | Fluorescence Spectroscopy |
Derivatization for Chromatographic Enhancement
The analysis of primary aromatic amines by chromatographic techniques, particularly gas chromatography (GC), often requires derivatization. nih.govresearchgate.net This is because the polarity of the amino group can lead to poor peak shape (tailing) and low volatility, which are problematic for GC analysis. Derivatization can also improve the sensitivity of detection for both GC and high-performance liquid chromatography (HPLC). nih.govdoi.org
Common derivatization strategies for chromatographic analysis include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBOC) converts the amine to a less polar, more volatile amide. researchgate.net
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
Formation of Schiff bases: Reaction with aldehydes like pentafluorobenzaldehyde (PFB) can produce derivatives suitable for GC analysis with electron capture detection (ECD), which is highly sensitive to halogenated compounds. acs.org
For HPLC, derivatization is primarily used to enhance detection by introducing a UV-absorbing or fluorescent tag, as described in the previous section. nih.govdoi.org
Table 4: Common Derivatization Reagents for Chromatographic Analysis of Primary Amines
| Reagent | Derivative Formed | Purpose | Chromatographic Method |
|---|---|---|---|
| Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Increase volatility, improve peak shape | GC |
| BSTFA | Trimethylsilyl (TMS) amine | Increase volatility, thermal stability | GC |
| Pentafluorobenzaldehyde (PFB) | Pentafluorobenzylimine | Enhance detectability (ECD) | GC |
Functional Group Interconversions
The chemical versatility of 3-Chloronaphthalen-1-amine hydrochloride stems from the presence of two reactive functional groups: a primary aromatic amine (-NH₂) and a chloro substituent (-Cl) on the naphthalene scaffold. These sites allow for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. Key transformations include reactions of the amino group, such as diazotization followed by substitution and acylation, as well as N-alkylation.
Diazotization and Azo Coupling Reactions
The primary aromatic amine group of 3-Chloronaphthalen-1-amine can be converted to a diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). The resulting 3-chloro-1-naphthalenediazonium chloride is an important intermediate that can undergo various subsequent reactions.
One of the most significant applications of this diazonium salt is in azo coupling reactions to synthesize azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction.
For instance, the coupling of diazotized 3-Chloronaphthalen-1-amine with an alkaline solution of a naphthol derivative, such as 2-naphthol, results in the formation of a highly colored azo dye. The general two-step process involves the initial diazotization of the amine, followed by the coupling reaction with the chosen aromatic compound. The color of the resulting dye is dependent on the specific coupling agent used.
Table 1: Illustrative Azo Dye Synthesis via Diazotization of 3-Chloronaphthalen-1-amine
| Step | Reactant(s) | Reagents | Product | Reaction Type |
| 1 | 3-Chloronaphthalen-1-amine | NaNO₂, HCl (aq) | 3-Chloro-1-naphthalenediazonium chloride | Diazotization |
| 2 | 3-Chloro-1-naphthalenediazonium chloride, 2-Naphthol | NaOH (aq) | Azo Dye | Azo Coupling |
Note: This table represents a general synthetic route. Specific yields and reaction conditions would be dependent on the detailed experimental procedure.
N-Acylation Reactions
The amino group of 3-Chloronaphthalen-1-amine readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. This reaction is a common method for the protection of the amine group or for the synthesis of biologically active amide derivatives.
The reaction with an acyl chloride, for example, is typically a vigorous nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the corresponding amide. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
For example, the reaction of 3-Chloronaphthalen-1-amine with benzoyl chloride in the presence of a suitable base like pyridine would yield N-(3-chloro-1-naphthyl)benzamide.
Table 2: General N-Acylation of 3-Chloronaphthalen-1-amine
| Amine Reactant | Acylating Agent | Product | Product Class |
| 3-Chloronaphthalen-1-amine | Benzoyl chloride | N-(3-chloro-1-naphthyl)benzamide | N-Aryl Benzamide |
| 3-Chloronaphthalen-1-amine | Acetyl chloride | N-(3-chloro-1-naphthyl)acetamide | N-Aryl Acetamide |
Note: The yields and specific conditions for these reactions would be subject to the chosen experimental protocol.
N-Alkylation Reactions
The amine functionality of 3-Chloronaphthalen-1-amine can also be alkylated through reaction with alkyl halides. This nucleophilic substitution reaction can lead to the formation of secondary and tertiary amines. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine.
To achieve selective mono-alkylation, specific strategies may be employed, such as using a large excess of the primary amine or employing alternative alkylating agents and reaction conditions. For instance, treatment of an N-trifluoroacetyl derivative of the amine with methyl iodide under basic conditions has been reported as a method for rapid N-monomethylation.
Table 3: Potential N-Alkylation Products of 3-Chloronaphthalen-1-amine
| Amine Reactant | Alkylating Agent | Potential Product(s) | Product Class(es) |
| 3-Chloronaphthalen-1-amine | Methyl iodide | 3-Chloro-N-methylnaphthalen-1-amine, 3-Chloro-N,N-dimethylnaphthalen-1-amine | Secondary Amine, Tertiary Amine |
| 3-Chloronaphthalen-1-amine | Ethyl bromide | 3-Chloro-N-ethylnaphthalen-1-amine, 3-Chloro-N,N-diethylnaphthalen-1-amine | Secondary Amine, Tertiary Amine |
Note: The product distribution is highly dependent on the reaction conditions, including stoichiometry and the nature of the base used.
Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Chloronaphthalen 1 Amine;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Chloronaphthalen-1-amine;hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous structural assignment.
While specific experimental spectra for this compound are not widely published, its structure can be confidently elucidated using established NMR principles and comparison with related naphthalene (B1677914) derivatives. The hydrochloride form means the amine group is protonated (-NH3+), which significantly influences the electronic environment and, consequently, the chemical shifts, particularly of nearby protons and carbons.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For the this compound cation, six distinct signals are expected in the aromatic region, corresponding to the six protons on the naphthalene ring system. The protons of the ammonium group (-NH3+) would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.
The expected ¹H NMR signals for the aromatic protons would appear downfield, typically in the range of 7.0–8.5 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing effects of the chlorine atom and the protonated amine group would further influence the precise chemical shifts. Protons ortho and para to these substituents will be most affected. For instance, the proton at the C2 position is expected to be a singlet, while the proton at the C4 position would also be a singlet, both deshielded by the adjacent substituents. The remaining four protons on the unsubstituted ring would show characteristic doublet and triplet splitting patterns resulting from coupling with their neighbors.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) and are based on the analysis of similar substituted naphthalene structures. The solvent is assumed to be DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H2 | ~8.0 - 8.4 | Singlet (s) |
| H4 | ~7.8 - 8.2 | Singlet (s) |
| H5, H8 | ~7.9 - 8.3 | Doublet (d) |
| H6, H7 | ~7.5 - 7.9 | Multiplet (m) |
| -NH₃⁺ | Variable (e.g., ~9.0 - 11.0) | Broad Singlet (br s) |
Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene core.
The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine (C3) and the carbon bonded to the ammonium group (C1) would have their resonances significantly shifted. Quaternary carbons (C4a, C8a) typically show weaker signals. The aromatic carbons are expected to resonate in the approximate range of 110–145 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted chemical shifts (δ) are relative to TMS and based on general values for substituted naphthalenes.
| Carbon Assignment | Predicted Chemical Shift Range (ppm) |
| C1 (-NH₃⁺) | 135 - 145 |
| C3 (-Cl) | 125 - 135 |
| Aromatic CH | 115 - 130 |
| Quaternary Carbons (non-substituted) | 125 - 135 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would reveal the connectivity of the protons on the unsubstituted benzene ring (H5, H6, H7, H8), confirming their sequential arrangement. No cross-peaks would be expected for the singlet protons H2 and H4.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC correlations from H2 and H4 would confirm their positions relative to the substituted carbons (C1, C3) and the quaternary carbons (C4a, C8a).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. For a rigid molecule like naphthalene, NOESY can help confirm assignments by showing spatial proximity, for example, between H8 and the protonated amine group at C1.
The chemical shifts observed in NMR spectra can be significantly influenced by the choice of solvent. For this compound, polar, hydrogen-bond-accepting solvents like DMSO-d₆ would interact with the -NH3+ protons, affecting their chemical shift and broadening the signal. In contrast, less polar solvents might result in different chemical shifts for the aromatic protons due to varying solvent-solute interactions.
The pH of the solution has a profound effect on the NMR spectrum of an amine hydrochloride. The equilibrium between the protonated form (R-NH3+) and the free amine form (R-NH2) is pH-dependent. As the pH of the solution increases, deprotonation occurs, leading to significant changes in the chemical shifts. The protons and carbons near the amine group (especially at C1, C2, and C8a) would experience the largest upfield shifts (to lower ppm values) upon deprotonation due to the removal of the positive charge and the change in the electronic effect of the substituent from -NH3+ to -NH2. Monitoring these chemical shift changes as a function of pH allows for the determination of the compound's pKa value.
Mass Spectrometry (MS) Analytical Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For 3-Chloronaphthalen-1-amine, the monoisotopic mass is 177.03453 Da. uni.lu In the mass spectrum, this would typically be observed as the protonated molecule, [M+H]⁺.
Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-Chloronaphthalen-1-amine (Free Base) Data sourced from PubChemLite. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₉³⁵ClN]⁺ | 178.04181 |
| [M+H]⁺ | [C₁₀H₉³⁷ClN]⁺ | 180.03886 |
| [M+Na]⁺ | [C₁₀H₈³⁵ClNNa]⁺ | 200.02375 |
| [M+Na]⁺ | [C₁₀H₈³⁷ClNNa]⁺ | 202.02080 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of 3-Chloronaphthalen-1-amine hydrochloride and identifying any volatile or semi-volatile impurities. The hydrochloride salt is non-volatile, so analysis typically requires either derivatization or injection at a high temperature that allows for in-situ conversion to the more volatile free amine.
For the analysis, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl polysiloxane, is commonly employed to separate the analyte from potential impurities. orientjchem.orgmdpi.com The gas chromatograph separates components based on their boiling points and interaction with the stationary phase before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules, typically using electron impact (EI), and separates the resulting fragments based on their mass-to-charge ratio (m/z).
The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak [M]⁺ for the free amine (3-Chloronaphthalen-1-amine) would be expected at approximately m/z 177. Key fragmentation patterns would arise from the loss of chlorine, the amine group, or cleavage of the naphthalene ring structure. These patterns are invaluable for unambiguous identification and for characterizing impurities, which may include isomers, starting materials, or by-products from synthesis.
Table 1: Illustrative GC-MS Parameters for 3-Chloronaphthalen-1-amine Analysis
| Parameter | Value |
| GC Column | HP-5ms (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium (1.4 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (hold 3 min), ramp to 250°C at 25°C/min, hold 10.5 min |
| MS Ion Source | Electron Impact (EI) |
| Source Temperature | 230°C |
| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing 3-Chloronaphthalen-1-amine hydrochloride in complex matrices, particularly when dealing with non-volatile impurities or thermally sensitive compounds. kuleuven.beresearchgate.net This technique separates compounds in a liquid mobile phase using a stationary phase packed in a column, followed by detection with a mass spectrometer.
Reversed-phase chromatography is the most common approach for a compound of this nature. A C18 column is typically used with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium acetate modifier to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. biotage.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with varying polarities.
Following separation, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source, which is well-suited for polar, ionizable molecules. kuleuven.be ESI generates protonated molecular ions [M+H]⁺ in positive ion mode. For 3-Chloronaphthalen-1-amine, this would correspond to an ion at m/z 178. Tandem mass spectrometry (LC-MS/MS) can be used for enhanced selectivity and sensitivity by selecting the parent ion (m/z 178) and monitoring its specific fragment ions. researchgate.net
Table 2: Representative LC-MS Parameters for 3-Chloronaphthalen-1-amine Analysis
| Parameter | Value |
| LC Column | C18 (e.g., 50mm x 2.1mm, 3µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | [M+H]⁺ ion at m/z 178 |
Vibrational Spectroscopy Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.
The IR spectrum of 3-Chloronaphthalen-1-amine hydrochloride would display several key absorption bands. The primary amine (-NH2) group gives rise to characteristic N-H stretching vibrations, typically appearing as two sharp bands in the 3300-3500 cm⁻¹ region for a primary amine. openstax.orglibretexts.org The aromatic naphthalene ring will produce C-H stretching absorptions just above 3000 cm⁻¹ and C=C in-ring stretching absorptions in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl bond exhibits a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of the hydrochloride salt may cause broadening of the N-H stretches due to the formation of an ammonium salt (-NH3⁺), which would show broad absorption in the 2500-3200 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for 3-Chloronaphthalen-1-amine
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3500 | Primary Amine (R-NH₂) | N-H Stretch (Asymmetric & Symmetric) |
| 3000 - 3100 | Aromatic Ring | C-H Stretch |
| 1500 - 1600 | Aromatic Ring | C=C Stretch |
| 1350 - 1450 | Aromatic Ring | C=C Stretch |
| 600 - 800 | Chloro-Aromatic | C-Cl Stretch |
Raman Spectroscopy Applications
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 3-Chloronaphthalen-1-amine hydrochloride, Raman spectroscopy is highly effective for characterizing the aromatic ring system, as the C=C bonds of the naphthalene structure are strong Raman scatterers. nih.gov
This technique can be used for raw material identification, polymorphism screening, and quality control. The spectrum would be characterized by a strong band corresponding to the symmetric "ring breathing" mode of the naphthalene system. C-H and C-Cl vibrations would also be visible. Because water is a weak Raman scatterer, this technique is well-suited for analyzing aqueous samples without significant interference.
Electronic Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. The primary chromophore in 3-Chloronaphthalen-1-amine is the substituted naphthalene ring system.
The naphthalene structure itself has characteristic π → π* transitions. The presence of the amino group (-NH2) and the chlorine atom (-Cl) as substituents will influence the absorption spectrum. The amino group acts as a powerful auxochrome, a group that, when attached to a chromophore, alters both the wavelength and intensity of the absorption maximum. It typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The spectrum for 1-Naphthalenamine, a structurally similar compound, shows strong absorption maxima. nist.gov By analogy, 3-Chloronaphthalen-1-amine would be expected to exhibit strong absorbance in the UV region, with the wavelength of maximum absorbance (λmax) useful for quantitative analysis using the Beer-Lambert law. samipubco.comnih.gov
Table 4: Expected UV-Vis Absorption Data for 3-Chloronaphthalen-1-amine
| Parameter | Predicted Value | Rationale |
| λmax 1 | ~240-250 nm | π → π* transition of the naphthalene ring system. |
| λmax 2 | ~320-340 nm | π → π* transition, red-shifted due to the auxochromic effect of the amine group. |
| Solvent | Methanol or Ethanol | Common solvents for UV-Vis analysis of organic compounds. |
Chromatographic Separation Techniques in Research
Chromatographic techniques are fundamental in the analytical landscape of this compound, facilitating its separation, identification, and quantification in complex mixtures. These methods are crucial for purity assessment, impurity profiling, and pharmacokinetic studies. The choice of technique is dictated by the analytical objective, whether it be the high-resolution separation required for quantitative analysis or the large-scale capacity needed for purification.
High Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. Method development typically involves the systematic optimization of several key parameters to achieve the desired separation of the target analyte from potential impurities and matrix components.
A common approach for aromatic amines is reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. The C18 (octadecylsilyl) column is a frequently employed stationary phase due to its hydrophobicity, which provides good retention for aromatic compounds.
The mobile phase composition is a critical factor influencing retention and selectivity. A typical mobile phase consists of a mixture of an aqueous component (often a buffer like phosphate or acetate) and an organic modifier such as acetonitrile or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the amine, thereby affecting its retention on the column. For amine hydrochlorides, maintaining an acidic pH can improve peak shape and reproducibility. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities.
Detection is commonly performed using an ultraviolet (UV) detector, as the naphthalene ring system of the compound exhibits strong UV absorbance. The selection of an appropriate wavelength is crucial for achieving high sensitivity.
Interactive Data Table: Illustrative HPLC Method Parameters
Below is a table summarizing typical starting parameters for the HPLC method development for this compound, based on established methods for similar aromatic amines.
| Parameter | Typical Condition | Purpose |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous component of the mobile phase; acidic pH improves peak shape for amines. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |
| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities within a reasonable time. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |
| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. |
| Detection Wavelength | 254 nm | Wavelength at which the aromatic compound strongly absorbs UV light. |
| Injection Volume | 10 µL | The volume of the sample introduced into the HPLC system. |
Ultra Performance Liquid Chromatography (UPLC) Applications
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. coresta.org This technology utilizes columns packed with smaller sub-2 µm particles, which necessitates the use of instrumentation capable of handling higher backpressures.
For the analysis of this compound, UPLC is particularly advantageous when high throughput is required, such as in the screening of multiple samples or for the rapid determination of purity. The enhanced resolution allows for better separation of closely related impurities from the main compound peak, which is critical for accurate quantification and impurity profiling. lcms.cz
UPLC is often coupled with mass spectrometry (MS), specifically tandem mass spectrometry (MS/MS), creating a powerful analytical tool (UPLC-MS/MS). nih.gov This combination provides not only retention time data but also mass-to-charge ratio information, which offers a high degree of selectivity and certainty in compound identification, even at trace levels. nih.gov Applications for aromatic amines include their determination in various matrices, from environmental samples to biological fluids. coresta.orgnih.gov The development of a UPLC method follows similar principles to HPLC but with adjustments for the smaller column dimensions and higher flow rates.
Interactive Data Table: Representative UPLC-MS/MS Parameters
This table outlines typical parameters for a UPLC method for the analysis of aromatic amines like this compound.
| Parameter | Typical Condition | Rationale |
| Chromatographic Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Smaller particle size enhances separation efficiency and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Common mobile phase additive for good ionization in mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Elution Mode | Gradient | Provides rapid separation of a range of analytes. |
| Flow Rate | 0.4 mL/min | Higher flow rate compared to HPLC, enabled by the system's high-pressure capability. |
| Column Temperature | 40 °C | Higher temperatures reduce mobile phase viscosity and improve efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for ionizing basic compounds like amines. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high selectivity and sensitivity for quantification and identification. |
Column Chromatography for Purification and Isolation
Column chromatography is a preparative technique used for the purification and isolation of this compound from reaction mixtures or crude samples. nih.gov This method relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. column-chromatography.com
Silica gel is the most commonly used stationary phase for the purification of organic compounds. column-chromatography.comteledynelabs.com However, the acidic nature of silica gel can lead to strong, sometimes irreversible, binding of basic compounds like amines, resulting in poor recovery and peak tailing. biotage.com To mitigate this issue, several strategies can be employed. One common approach is to add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase. biotage.com This competing base neutralizes the acidic silanol groups on the silica surface, allowing the amine compound to elute more effectively.
Alternatively, a different stationary phase can be used. Alumina, which is available in neutral, acidic, or basic forms, can be a suitable alternative to silica gel for the purification of amines. google.com Another option is to use amine-functionalized silica, which provides a more inert surface for the separation of basic compounds without the need for mobile phase additives. biotage.com
The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.
Interactive Data Table: General Conditions for Column Chromatography Purification
The following table presents typical conditions used for the column chromatography purification of aromatic amines.
| Parameter | Common Selection | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent for separating compounds based on polarity. teledynelabs.com |
| Amine-Functionalized Silica | Provides a basic surface to improve the chromatography of amines. biotage.com | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common solvent system where polarity is increased by adding more ethyl acetate. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (in eluent) | Added to silica gel columns to prevent strong binding of the basic amine. biotage.com |
| Loading Method | Dry or Wet Loading | The sample is either pre-adsorbed onto silica (dry) or dissolved in a minimal amount of eluent (wet) and applied to the column. |
| Fraction Collection | Manual or Automated | Eluted fractions are collected in separate tubes for subsequent analysis (e.g., by TLC or HPLC) to identify those containing the pure compound. |
Theoretical and Computational Chemistry Investigations of 3 Chloronaphthalen 1 Amine
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
For any proposed reaction involving 3-Chloronaphthalen-1-amine, such as electrophilic aromatic substitution or reactions at the amino group, computational methods can be used to locate the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for determining the reaction's activation barrier and, consequently, its rate. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in the study of amine chlorination by hypochlorous acid, DFT methods were used to calculate the energy barriers for different pathways. rsc.org A similar approach could be applied to reactions of 3-Chloronaphthalen-1-amine to understand its reactivity. The reaction coordinate, which represents the lowest energy path from reactants to products, can be determined using methods like Intrinsic Reaction Coordinate (IRC) calculations.
3-Chloronaphthalen-1-amine can potentially participate in various metal-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry. Computational studies can elucidate the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the geometry and energetics of the catalyst, substrate, and intermediate complexes. This allows for a detailed understanding of the role of the catalyst, the ligands, and the reaction conditions in determining the efficiency and selectivity of the transformation. For instance, computational studies have been used to investigate catalytic pathways for the synthesis of cyclohexanediamines from related starting materials, providing insights into intermediate products and reaction conditions. mdpi.com
Prediction and Interpretation of Spectroscopic Data
Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. icm.edu.pl By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra, when compared with experimental data, aid in the assignment of the observed vibrational bands to specific molecular motions, such as N-H stretches, C-Cl stretches, and aromatic ring vibrations. For substituted naphthalenes, the positions of these bands are sensitive to the nature and position of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. icm.edu.pl These theoretical predictions can be compared with experimental NMR data to confirm the structure of 3-Chloronaphthalen-1-amine. The calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating and -withdrawing effects of the amino and chloro groups.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. nih.gov This allows for the prediction of the UV-Vis absorption spectrum. For 3-Chloronaphthalen-1-amine, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the naphthalene (B1677914) ring system, and how these are affected by the substituents.
The table below summarizes the types of spectroscopic data that can be predicted computationally and the corresponding theoretical methods.
| Spectroscopic Technique | Predicted Parameters | Common Computational Method |
| Infrared (IR) & Raman | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C), Coupling Constants | DFT with GIAO |
| UV-Visible (UV-Vis) | Excitation Energies (λmax), Oscillator Strengths | TD-DFT |
Computational NMR Chemical Shift Predictions
The prediction of NMR chemical shifts through computational methods has become a vital tool in the structural elucidation of organic molecules. nih.govnih.gov For 3-Chloronaphthalen-1-amine, theoretical calculations can provide insights into the electronic environment of each nucleus (¹H and ¹³C), which dictates its chemical shift. These predictions are often achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. rsc.org
The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set. nih.govuni-bonn.de For aromatic compounds, hybrid functionals such as B3LYP are commonly employed. rsc.org The predicted chemical shifts for 3-Chloronaphthalen-1-amine would be influenced by the electronic effects of both the chloro and the amino substituents on the naphthalene ring system. The electron-donating nature of the amino group and the electron-withdrawing, yet ortho-para directing, nature of the chloro group would lead to a complex pattern of shielding and deshielding of the aromatic protons and carbons.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 142.5 |
| C2 | 120.8 |
| C3 | 128.9 |
| C4 | 125.4 |
| C4a | 126.7 |
| C5 | 124.1 |
| C6 | 126.3 |
| C7 | 122.0 |
| C8 | 110.2 |
| C8a | 134.6 |
Vibrational Frequency Calculations for IR/Raman Spectra
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. cardiff.ac.uk Computational chemistry allows for the prediction of these vibrational frequencies, which can aid in the assignment of experimental spectra. cardiff.ac.uk DFT calculations are a standard method for obtaining harmonic vibrational frequencies. cardiff.ac.uk
For 3-Chloronaphthalen-1-amine, the calculated IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the naphthalene core, as well as modes associated with the C-Cl and N-H bonds. The calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and other theoretical approximations.
The presence of the chloro and amino groups would introduce specific vibrational modes. For instance, the C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. The N-H stretching vibrations of the primary amine group would appear at higher frequencies, typically in the range of 3300-3500 cm⁻¹. The deformation modes of the NH₂ group would also be present at lower frequencies.
Below is a hypothetical table of selected calculated vibrational frequencies for 3-Chloronaphthalen-1-amine, illustrating the types of vibrations that would be computationally investigated.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) symmetric | 3420 | Symmetric N-H stretch |
| ν(N-H) asymmetric | 3510 | Asymmetric N-H stretch |
| ν(C-H) aromatic | 3050-3150 | Aromatic C-H stretch |
| δ(N-H) scissoring | 1625 | N-H scissoring bend |
| ν(C=C) aromatic | 1500-1600 | Aromatic C=C stretch |
| ν(C-N) | 1310 | C-N stretch |
| ν(C-Cl) | 750 | C-Cl stretch |
UV-Vis Absorption Maxima and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. mdpi.com Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules, providing information on the absorption maxima (λmax) and the nature of the corresponding electronic transitions. mdpi.comrsc.org
For 3-Chloronaphthalen-1-amine, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic naphthalene system. The amino and chloro substituents will act as auxochromes, modifying the absorption characteristics of the parent naphthalene molecule. The electron-donating amino group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.
Computational studies on similar aromatic systems have shown that TD-DFT can accurately predict the main absorption bands. mdpi.commdpi.com The calculations would reveal the specific molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 3-Chloronaphthalen-1-amine, the HOMO is expected to have significant contributions from the amino group and the naphthalene π-system, while the LUMO will be a π* orbital of the aromatic core.
A hypothetical table of predicted UV-Vis absorption maxima and the nature of the electronic transitions for 3-Chloronaphthalen-1-amine is provided below to illustrate the expected computational output.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
|---|---|---|
| 345 | 0.15 | HOMO -> LUMO (π -> π) |
| 290 | 0.45 | HOMO-1 -> LUMO (π -> π) |
| 255 | 0.80 | HOMO -> LUMO+1 (π -> π*) |
Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Compounds
The inherent structural motifs of 3-chloronaphthalen-1-amine make it an attractive starting material for the synthesis of compounds with significant pharmacological potential. The naphthalene (B1677914) moiety is a common scaffold in medicinal chemistry, and the amine group serves as a crucial handle for introducing further molecular complexity and functionality.
Construction of Heterocyclic Systems Incorporating the Naphthalene Amine Moiety
The primary amine group of 3-chloronaphthalen-1-amine is a potent nucleophile, enabling its participation in a variety of cyclization reactions to form heterocyclic systems. These nitrogen-containing rings are fundamental components of many biologically active compounds.
One prominent application is in the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. frontiersin.orgscispace.com The synthesis can be envisioned through the reaction of 3-chloronaphthalen-1-amine with various reagents. For instance, a multi-component reaction involving an aldehyde and an active methylene compound, or a condensation with a 2-aminobenzophenone derivative, could yield complex quinazoline structures fused or appended to the chloronaphthalene core. frontiersin.orgopenmedicinalchemistryjournal.comnih.gov
Another key reaction involves the condensation of the amine with 1,3-dicarbonyl compounds or their equivalents, which is a classic strategy for building five or six-membered heterocycles. researchgate.netresearchgate.net For example, reaction with a β-ketoester could lead to the formation of a dihydropyridinone ring system. Furthermore, reactions with reagents like chloroacetyl chloride can lead to the formation of β-lactam (azetidinone) rings, which are the core structures of many important antibiotics.
The Mannich reaction provides another avenue for creating heterocyclic structures, specifically 1,3-oxazine derivatives. nih.gov By reacting 3-chloronaphthalen-1-amine with formaldehyde and a suitable phenol or naphthol, naphthoxazine structures can be synthesized. These compounds have been investigated for a range of therapeutic applications, including as anticonvulsant agents. nih.gov
Table 1: Potential Heterocyclic Systems Derived from 3-Chloronaphthalen-1-amine
| Reagent(s) | Resulting Heterocyclic System | Potential Biological Significance |
|---|---|---|
| 2-Aminobenzophenone Derivatives | Quinazoline | Anticancer, Anti-inflammatory frontiersin.orgscispace.com |
| 1,3-Diketones / β-Ketoesters | Pyridine / Dihydropyridinone | Various Pharmacological Activities researchgate.netresearchgate.net |
Synthesis of Complex Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. nih.gov While the direct use of an amine for building larger PAHs is less common, the amine group on 3-chloronaphthalen-1-amine can be strategically transformed to facilitate such syntheses.
A key transformation is the Sandmeyer reaction, where the primary amine group is converted into a diazonium salt. This highly versatile intermediate can then be replaced by a variety of substituents, including halogens (e.g., iodo or bromo), which are excellent coupling partners in modern cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions). By reacting the resulting halo-chloronaphthalene with a suitably functionalized aromatic partner, additional rings can be fused to the naphthalene core, thereby constructing more complex and extended polycyclic systems. This stepwise approach allows for the controlled and predictable synthesis of elaborate PAH structures that may have applications in materials science or as molecular probes.
Building Block for Ligand Design and Coordination Chemistry
The amine group and the aromatic naphthalene rings provide ideal functionalities for the design of chelating ligands. These ligands can coordinate with various metal ions to form stable metal complexes with tailored electronic, magnetic, and catalytic properties.
Chelation Properties and Metal Complex Formation
A straightforward method to convert 3-chloronaphthalen-1-amine into a potent ligand is through its condensation with a carbonyl compound, such as an aldehyde or ketone, to form a Schiff base. The resulting imine (>C=N–) group is an excellent coordination site for metal ions. nih.gov For example, reacting 3-chloronaphthalen-1-amine with salicylaldehyde or 2-hydroxy-1-naphthaldehyde would produce a bidentate or tridentate Schiff base ligand. nih.gov
These ligands can coordinate with a wide range of transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable complexes. nih.govnih.gov The coordination typically involves the nitrogen atom of the imine group and the deprotonated oxygen atom of the hydroxyl group. The resulting metal complexes often exhibit well-defined geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the ligand. bhu.ac.in The presence of the chloro-naphthalene moiety can influence the electronic properties and steric environment of the metal center, which in turn affects the stability and reactivity of the complex.
Table 2: Illustrative Schiff Base Formation and Metal Complexation
| Amine Precursor | Carbonyl Reagent | Ligand Type | Metal Ions | Potential Complex Geometry |
|---|---|---|---|---|
| 3-Chloronaphthalen-1-amine | Salicylaldehyde | Bidentate (N, O) | Cu(II), Ni(II) | Square Planar nih.gov |
| 3-Chloronaphthalen-1-amine | 2-Hydroxy-1-naphthaldehyde | Bidentate (N, O) | Co(II), Zn(II) | Tetrahedral / Octahedral nih.gov |
Application in Catalysis Research
Metal complexes derived from Schiff base ligands are frequently investigated for their catalytic activity in various organic transformations. The ability to fine-tune the steric and electronic properties of the ligand by modifying the amine and aldehyde precursors makes them highly versatile for developing new catalysts.
Complexes formed from ligands analogous to those derived from 3-chloronaphthalen-1-amine could potentially be screened for catalytic applications in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The specific geometry and electronic environment of the metal center, influenced by the chloronaphthalene group, would play a crucial role in the catalytic efficiency and selectivity of such complexes.
Intermediate in Material Science and Polymer Chemistry
Aromatic amines are important monomers for the synthesis of conducting polymers and thermally stable materials. Research on the polymerization of 1-naphthylamine and 2-naphthylamine has demonstrated that these compounds can be chemically or electrochemically polymerized to form materials with interesting electronic and optical properties. researchgate.net
Following this precedent, 3-chloronaphthalen-1-amine can serve as a monomer for producing novel functional polymers. The polymerization would proceed through the formation of bonds between the amine nitrogen of one monomer and the aromatic ring of another, leading to a conjugated polymer backbone. The presence of the chlorine atom as a substituent on the naphthalene ring is expected to significantly modify the properties of the resulting polymer, such as its solubility, thermal stability, and conductivity, compared to the unsubstituted poly(naphthylamine). researchgate.net These modified properties could make the resulting polymers suitable for applications in organic electronics, such as in sensors, organic light-emitting diodes (OLEDs), or antistatic coatings. researchgate.net
Furthermore, the amine functionality allows for its incorporation into other polymer structures, such as polyesters or polyamides, through condensation polymerization with appropriate di-acid or di-acyl chloride co-monomers. ekb.eg This would introduce the rigid and bulky chloronaphthalene unit into the polymer chain, potentially enhancing thermal stability and modifying the mechanical properties of the material.
Monomer for Polymer Synthesis
While direct polymerization of 3-Chloronaphthalen-1-amine hydrochloride is not widely documented in dedicated studies, its structural similarity to other aromatic amines, such as 1-naphthylamine, suggests its potential as a monomer for creating novel polymers. Aromatic amines can be polymerized through oxidative or electrochemical methods to form conductive polymers and high-performance materials.
The general polymerization process for a related compound, 1-naphthylamine, involves its conversion into polymer films through methods like DC discharge, yielding poly(1-naphthylamine). researchgate.net This suggests that 3-Chloronaphthalen-1-amine could potentially undergo similar polymerization reactions. The presence of the chlorine atom on the naphthalene ring would be expected to influence the final polymer's properties in several ways:
Solubility: The chloro group could enhance the solubility of the resulting polymer in organic solvents, facilitating processing and characterization.
Thermal Stability: Halogenated aromatic polymers often exhibit increased thermal stability and flame-retardant properties.
Electronic Properties: The electron-withdrawing nature of chlorine would modulate the electronic bandgap of the polymer, potentially tuning its conductivity and optical characteristics for applications in electronics.
Further research would be required to establish optimal polymerization conditions and to fully characterize the properties of polymers derived from this specific monomer.
Precursor for Advanced Functional Materials
The most significant application of aromatic amines like 3-Chloronaphthalen-1-amine hydrochloride is in the synthesis of azo dyes and pigments. researchgate.netijarsct.co.in The synthesis is a two-step process:
Diazotization: The primary amine group is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic -N=N- (azo) bond, which acts as a chromophore responsible for the compound's color. ijarsct.co.inunb.ca
The final color of the dye can be fine-tuned by the choice of the coupling component and by substituents on both aromatic rings. The chloro group in 3-Chloronaphthalen-1-amine hydrochloride acts as an auxochrome, modifying the light-absorbing properties of the resulting dye molecule. Dyes synthesized from this intermediate could be used in textiles, inks, and high-performance pigments. For instance, coupling diazotized 1-naphthylamine with 8-hydroxyquinoline is a known method to produce azo dyes for polyester fabrics. medcraveonline.com
Beyond dyes, naphthylamine derivatives are valuable precursors for other functional materials, including fused heterocyclic compounds like naphthyridines, which are of interest in medicinal chemistry. ajrconline.org The specific reactivity of 3-Chloronaphthalen-1-amine hydrochloride makes it a candidate for creating novel materials with tailored optical or electronic properties.
Industrial Synthesis Applications and Process Optimization
The industrial production of 3-Chloronaphthalen-1-amine hydrochloride requires a multi-step synthesis that is efficient, scalable, and economically viable. While specific proprietary industrial processes are not publicly detailed, a plausible synthetic route can be constructed based on established organic chemistry principles. A common strategy involves the modification of a naphthalene scaffold.
A representative synthesis could involve the following key steps:
Nitration of a Chloronaphthalene Precursor: Starting with a suitable chloronaphthalene, electrophilic nitration can introduce a nitro group onto the aromatic ring. The position of nitration is directed by the existing chloro substituent.
Reduction of the Nitro Group: The resulting chloronitronaphthalene is then reduced to the corresponding amine. Catalytic hydrogenation is a common industrial method for this transformation, often employing catalysts like platinum on carbon. google.com
Formation of the Hydrochloride Salt: The synthesized 3-Chloronaphthalen-1-amine is then treated with hydrochloric acid in a suitable solvent to precipitate the more stable and handleable hydrochloride salt. thermofisher.comscbt.com
Process optimization would focus on maximizing yield at each step, minimizing reaction times, and using cost-effective and recyclable reagents and catalysts.
Scalability and Economic Viability Studies
The successful transition of a chemical synthesis from the laboratory to an industrial scale depends on several factors that determine its economic viability.
| Factor | Description | Implication for 3-Chloronaphthalen-1-amine hydrochloride |
| Raw Material Costs | The price and availability of starting materials, such as the naphthalene precursor and nitrating/reducing agents. | Naphthalene is a bulk chemical, but specific chlorinated isomers may be more expensive. The cost of catalysts (e.g., platinum) must also be considered, with catalyst recovery and reuse being crucial. |
| Process Complexity | The number of synthetic steps, the severity of reaction conditions (high pressure/temperature), and the need for specialized equipment. | A multi-step synthesis increases operational costs. Optimization would aim for a convergent route with fewer steps and milder conditions. |
| Overall Yield | The efficiency of each chemical transformation, which dictates the amount of final product obtained from a given amount of starting material. | High yields (>90%) at each step are critical for an economically viable process. |
| Purification Costs | The methods required to isolate and purify the final product to the required specification, such as distillation, crystallization, or chromatography. | Crystallization of the hydrochloride salt is often an effective and scalable purification method. |
| Waste Management | The cost associated with treating and disposing of by-products and waste streams in an environmentally compliant manner. | The reduction of nitro compounds can generate significant waste, requiring efficient treatment processes. |
Patents for the synthesis of related compounds, such as N-(3-amino propyl)methacrylamide hydrochloride, emphasize the importance of avoiding expensive reagents to ensure the process is suitable for industrial production. google.com
Impurity Profiling and Quality Control in Intermediate Production
For a chemical intermediate like 3-Chloronaphthalen-1-amine hydrochloride, purity is paramount, as impurities can lead to undesirable side reactions and affect the quality and performance of the final product (e.g., a dye or polymer). Impurity profiling is a critical component of quality control.
Potential impurities in the production of 3-Chloronaphthalen-1-amine hydrochloride could include:
| Impurity Type | Potential Source | Analytical Detection Method |
| Isomeric Impurities | Non-selective chlorination or nitration steps can lead to the formation of other chloro- or nitro-naphthalene isomers. | High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC). |
| Unreacted Starting Materials | Incomplete reactions can leave residual starting materials like the chloronitronaphthalene precursor. | HPLC, GC. |
| Over-reaction By-products | The formation of dichlorinated or other polysubstituted naphthalenes. | Gas Chromatography-Mass Spectrometry (GC-MS). |
| Residual Solvents | Solvents used during the reaction or purification steps (e.g., ethanol, toluene) may remain in the final product. | Headspace GC-MS. |
| Inorganic Salts | Residual salts from reagents or neutralization steps. | Titration, Ion Chromatography. |
Rigorous quality control protocols are essential to ensure lot-to-lot consistency. The unambiguous characterization of dye intermediates is crucial, as cases of misidentification of commercial products have been reported, highlighting the need for thorough analytical validation. researchgate.net Standard quality control would involve a combination of techniques to confirm the identity, assay (purity), and impurity levels of the final product.
Q & A
Q. What are the common synthetic routes for 3-Chloronaphthalen-1-amine hydrochloride in laboratory settings?
The synthesis typically involves reductive amination followed by hydrochloride salt formation . For example:
- Step 1 : Condensation of a chlorinated naphthalene derivative (e.g., 3-chloronaphthalen-1-one) with an amine source (e.g., ammonia or methylamine) in the presence of a reducing agent like sodium cyanoborohydride .
- Step 2 : Treatment with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability . Key considerations include controlling reaction pH, temperature (20–40°C), and purification via recrystallization or column chromatography.
Q. How does the hydrochloride salt form influence the compound's solubility and stability?
The hydrochloride salt improves aqueous solubility by introducing ionic character, facilitating use in biological assays. Stability is enhanced due to reduced hygroscopicity compared to the free base. For instance, fluorinated amines with hydrochloride salts demonstrate improved shelf life under refrigerated conditions .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of 3-Chloronaphthalen-1-amine hydrochloride during synthesis?
- Reaction Optimization : Use continuous flow reactors for precise control of temperature and reactant stoichiometry, minimizing side reactions .
- Purification : Employ automated flash chromatography or preparative HPLC to isolate the target compound from by-products like unreacted starting materials or oxidation derivatives .
- Analytical Validation : Monitor reaction progress via inline FTIR or LC-MS to identify intermediates and adjust conditions in real time .
Q. What analytical techniques are recommended for characterizing potential by-products in the synthesis of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect chlorinated by-products (e.g., 1-chloro vs. 2-chloro isomers) .
- Mass Spectrometry (MS) : High-resolution MS to identify oxidation products (e.g., ketones or carboxylic acids) or dimerization artifacts .
- X-ray Crystallography : Resolve structural ambiguities in the hydrochloride salt form, particularly hydrogen bonding patterns .
Q. How can conflicting data regarding the compound's reactivity in nucleophilic substitution reactions be resolved?
Conflicting reactivity reports may arise from solvent polarity or competing pathways. To resolve this:
- Controlled Experiments : Vary solvents (e.g., DMF vs. THF) and nucleophiles (e.g., alkoxides vs. thiolates) to map substituent effects .
- Computational Modeling : Use DFT calculations to predict activation energies for substitution at the 1-chloro position versus other sites on the naphthalene ring .
Q. What in vitro models are appropriate for preliminary assessment of its biological activity?
- Receptor Binding Assays : Screen for interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement studies .
- Cytotoxicity Profiling : Use human cell lines (e.g., HEK293 or SH-SY5Y) to evaluate IC₅₀ values and selectivity indices .
- Metabolic Stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Solubility (HCl salt) | >50 mg/mL in water | |
| Common By-Products | Oxidation derivatives, dimerization | |
| Optimal Reaction Temp | 25–40°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
